2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple phenyl groups and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole rings through cyclization reactions involving appropriate precursors. The cyclobutyl group is then introduced through a series of substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl groups and oxazole rings can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.
Scientific Research Applications
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.
4,5-Diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the cyclobutyl group.
2-Phenyl-4,5-dihydro-1,3-oxazole: A simpler analog with fewer phenyl groups.
Uniqueness
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both cyclobutyl and multiple phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H30N2O2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H30N2O2/c1-5-14-24(15-6-1)28-30(26-18-9-3-10-19-26)37-32(35-28)34(22-13-23-34)33-36-29(25-16-7-2-8-17-25)31(38-33)27-20-11-4-12-21-27/h1-12,14-21,28-31H,13,22-23H2 |
InChI Key |
LOSDBPFBRSDLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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